molecular formula C22H20FN3O4S2 B2419095 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 877655-83-9

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2419095
CAS No.: 877655-83-9
M. Wt: 473.54
InChI Key: JUBCATGAPBMTSX-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-17-7-6-15(11-18(17)30-2)26-21(28)20-16(8-9-31-20)25-22(26)32-12-19(27)24-14-5-3-4-13(23)10-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBCATGAPBMTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide (CAS Number: 877655-80-6) is a thieno[3,2-d]pyrimidine derivative known for its diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step procedures that may include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This step often utilizes reactions involving 3,4-dimethoxyphenyl derivatives and thioacetamide.
  • Functionalization : The introduction of substituents such as fluorophenyl groups is achieved through nucleophilic substitution reactions.
  • Purification and Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often target critical pathways in cancer cell proliferation and survival. Studies have shown that they can inhibit key enzymes involved in DNA replication and repair mechanisms.
  • Case Study : A study demonstrated that a similar thieno[3,2-d]pyrimidine compound exhibited IC50 values in the low micromolar range against various cancer cell lines including HepG2 and MCF-7 .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored:

  • Activity Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • In Vivo Studies : In animal models, it has been observed to reduce inflammation markers significantly when administered at specific dosages .
  • Potential Applications : This could position the compound as a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

Structural FeatureBiological ActivityComments
Thieno[3,2-d]pyrimidine coreAnticancerEssential for activity; modifications enhance potency
Methoxy groupsIncreased solubilityEnhance bioavailability
Fluorophenyl substitutionImproved selectivityAlters binding affinity to targets

Q & A

Q. What synthetic methodologies are recommended for achieving high yields of the compound, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis involving condensation of thiol-containing intermediates with activated acetamide derivatives in aprotic solvents (e.g., DMF or NMP) at 60–80°C for 12–16 hours is critical . For example, coupling 3,4-dimethoxyphenyl-substituted thieno[3,2-d]pyrimidinone with a thioacetamide intermediate under nitrogen atmosphere prevents oxidation. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity. Yield optimization requires stoichiometric control (1:1.2 molar ratio of thiol to acetamide precursor) to minimize unreacted starting material . Confirm purity using ¹H NMR (e.g., δ 4.12 ppm for SCH₂ protons) and elemental analysis (C, N, S within ±0.3% deviation) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • ¹H NMR : Assign peaks to verify substitution patterns (e.g., δ 10.10 ppm for NHCO, δ 7.82 ppm for aromatic protons) .
  • HRMS : Validate molecular ion integrity (e.g., [M+H]⁺ at m/z 344.21) to rule out side products .
  • Elemental Analysis : Compare calculated vs. observed values (e.g., C: 45.36% calc. vs. 45.29% obs.) to assess synthetic fidelity .
  • TGA-DSC : Detect hydrate formation (mass loss at 100–150°C) that may skew purity metrics .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to prioritize substituents that improve target binding. For example, introducing electron-withdrawing groups (e.g., -CF₃) at the 3-fluorophenyl moiety may enhance π-π stacking with hydrophobic enzyme pockets . Molecular dynamics simulations (MDs) assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key interactions (e.g., hydrogen bonds with pyrimidinone oxygen) . Validate predictions via SAR studies on synthesized analogs.

Q. How should researchers address discrepancies between calculated and observed elemental analysis data?

  • Methodological Answer :
  • Step 1 : Re-examine synthetic steps for side reactions (e.g., hydrolysis of thioacetamide in humid conditions) .
  • Step 2 : Use LC-MS to detect unreacted precursors (e.g., 5% residual thiol detected at m/z 199.63) .
  • Step 3 : Optimize reaction conditions (e.g., extended reaction time at +10°C) to drive conversions >99% .
  • Step 4 : Employ azeotropic drying (toluene reflux) to eliminate hydrate interference in mass balance .

Q. What strategies optimize reaction conditions for synthesizing thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer : Implement statistical Design of Experiments (DoE) to evaluate variables:
FactorRangeImpact on Yield
Temperature50–90°CQuadratic effect
Catalyst loading0.5–2.5 mol%Linear increase
Reaction time8–24 hThreshold effect
A central composite design (CCD) with 20 runs identified optimal conditions: 75°C, 1.8 mol% catalyst, 16 h (yield: 82% vs. 65% baseline) . ANOVA confirmed temperature-catalyst interaction (p < 0.01) as the most significant factor .

Q. How can regioselective functionalization of the thieno[3,2-d]pyrimidinone core be achieved?

  • Methodological Answer :
  • Site-Specific Sulfonation : Use SO₃·DMF complex at 0°C to selectively sulfonate the thiophene ring (C-5 position) without oxidizing the pyrimidinone .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) modify the 3,4-dimethoxyphenyl group while preserving the thioacetamide linkage .
  • Protecting Groups : Temporarily mask the 4-oxo group with TMSCl during alkylation to prevent side reactions .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay 1 (Enzyme Inhibition) : IC₅₀ = 1.2 µM in kinase assay .
  • Assay 2 (Cell-Based) : EC₅₀ = 8.7 µM due to poor membrane permeability.
  • Resolution :

Measure logP (experimental vs. calculated) to assess lipophilicity (e.g., logP = 3.5 vs. 2.8 predicted) .

Modify the acetamide moiety with polar groups (e.g., -OH) to improve solubility while maintaining potency .

Validate using parallel artificial membrane permeability assays (PAMPA) .

Tables of Key Data

Table 1 : Representative ¹H NMR Data for Thieno[3,2-d]pyrimidine Derivatives

Proton Environmentδ (ppm)MultiplicityIntegration
NHCO (amide)10.10Singlet1H
SCH₂ (thioether)4.12Singlet2H
Aromatic (3-fluorophenyl)7.41–7.28Multiplet2H
Pyrimidinone NH12.50Broad1H

Table 2 : Optimization of Reaction Conditions via DoE

Condition SetTemp (°C)Catalyst (mol%)Time (h)Yield (%)
1500.5852
2902.52478
Optimal 75 1.8 16 82

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